3-(1H-Pyrazol-5-yl)benzonitrile
Overview
Description
Synthesis Analysis
Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The molecular formula of 3-(2H-pyrazol-3-yl)benzonitrile is C10H7N3 . Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Chemical Reactions Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family . They have been used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .Scientific Research Applications
Catalysis and Organic Synthesis
Porous Organic Polymer-Derived Nanopalladium Catalysts
A study conducted by Mao-Rui Wang et al. (2019) developed an efficient strategy for synthesizing benzofuro[2,3-b]pyrazines, which are tricyclic scaffolds, through a multistep cascade sequence. This process utilized nanopalladium as a recyclable catalyst, highlighting the role of 3-(2H-pyrazol-3-yl)benzonitrile derivatives in promoting chemoselective synthesis. Notably, product 3w demonstrated significant anticancer activity, underscoring the compound's relevance in medicinal chemistry (Mao-Rui Wang et al., 2019).
Metal-Organic Frameworks (MOFs)
High Thermal and Chemical Stability in Pyrazolate-Bridged MOFs
Research by V. Colombo et al. (2011) explored the formation of microporous pyrazolate-bridged metal–organic frameworks (MOFs) featuring high thermal and chemical stability. These frameworks exhibit accessible metal cation sites, which could potentially be utilized for catalytic processes, thus indicating a possible application area for 3-(2H-pyrazol-3-yl)benzonitrile or its structural analogs in constructing stable MOFs (V. Colombo et al., 2011).
Synthesis and Characterization of Derivatives
Synthesis, Spectral Characterization, and X-Ray Crystal Structure Studies
A study by K. Kumara et al. (2018) detailed the synthesis and characterization of a novel pyrazole derivative, showcasing the importance of structural analysis in understanding the properties of compounds related to 3-(2H-pyrazol-3-yl)benzonitrile. The research emphasized the utility of such compounds in developing materials with specific molecular geometries and electronic structures (K. Kumara et al., 2018).
Fluorescent Chemosensors
Physicochemical and Photophysical Investigation as Fluorescent Chemosensors
Salman A. Khan (2020) developed a pyrazoline-benzothiazole derivative acting as a fluorescent chemosensor for detecting metal ions like Fe3+. This highlights another application of 3-(2H-pyrazol-3-yl)benzonitrile derivatives in environmental monitoring and bioimaging, demonstrating their versatility in chemosensory applications (Salman A. Khan, 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(1H-pyrazol-5-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWOJXMJOXAWKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445633 | |
Record name | 3-(2H-pyrazol-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149739-51-5 | |
Record name | 3-(2H-pyrazol-3-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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